benzyl 2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetate
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Overview
Description
Benzyl 2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetate is a compound that belongs to the class of benzothiadiazine derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, and more . The presence of the benzothiadiazine ring system, particularly with various functional groups attached, contributes to the compound’s pharmacological properties .
Mechanism of Action
- However, benzimidazole derivatives (such as the one you mentioned) have been studied for various pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, and antihypertensive effects .
- Benzimidazole derivatives often exhibit diverse modes of action, including inhibition of enzymes, interference with DNA replication, and disruption of cellular signaling pathways .
Target of Action
Mode of Action
Biochemical Pathways
Preparation Methods
The synthesis of benzyl 2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetate involves several steps. One common method includes the reaction of 7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazine with benzyl chloroacetate in the presence of a base such as sodium hydride or potassium carbonate . The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Benzyl 2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetate undergoes various chemical reactions, including:
Scientific Research Applications
Benzyl 2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetate has several scientific research applications:
Comparison with Similar Compounds
Benzyl 2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetate can be compared with other benzothiadiazine derivatives, such as:
Chlorothiazide: Known for its diuretic and antihypertensive properties.
Hydrochlorothiazide: Another diuretic used to treat hypertension and edema.
Benzothiadiazine-1,1-dioxide derivatives: These compounds exhibit a range of biological activities, including antimicrobial and anticancer properties.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which contribute to its distinct pharmacological profile .
Properties
IUPAC Name |
benzyl 2-[(7-chloro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O4S2/c17-12-6-7-13-14(8-12)25(21,22)19-16(18-13)24-10-15(20)23-9-11-4-2-1-3-5-11/h1-8H,9-10H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LABHHJYYUGKVIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CSC2=NS(=O)(=O)C3=C(N2)C=CC(=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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